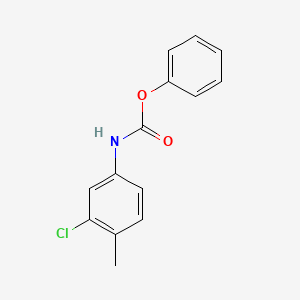

phenyl N-(3-chloro-4-methylphenyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-(3-chloro-4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-10-7-8-11(9-13(10)15)16-14(17)18-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCYDIGMFLZZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Phenyl N-(3-chloro-4-methylphenyl)carbamate is a compound of significant interest in the field of biological research due to its diverse biological activities, particularly in herbicidal and potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action.

Overview of the Compound

This compound, a carbamate derivative, is structurally characterized by a phenyl group linked to a carbamate moiety with a chloro and methyl substitution on the aromatic ring. This structural configuration is crucial for its biological activity, particularly in herbicidal applications.

Herbicidal Activity

Research indicates that carbamate compounds, including this compound, exhibit herbicidal properties. In comparative studies, it has been shown to possess significant herbicidal efficacy against various unwanted plant species while being relatively safe for crop plants.

Case Study: Herbicidal Efficacy

In a controlled study, different crops were treated with this compound at a concentration of 4 kg/ha. The results demonstrated effective control over several weeds with minimal phytotoxicity to the crops:

| Crop Species | Herbicidal Efficacy (%) | Tolerance Level (%) |

|---|---|---|

| Indian Corn (Zea mays) | 10 | 20 |

| Barley (Hordeum vulgare) | 0 | 10 |

| Rice (Oryza sativa) | 0 | 20 |

| Wild Mustard (Sinapis arvensis) | 10 | 30 |

This table reflects the compound's selective herbicidal action, indicating its potential utility in agricultural settings for weed management without harming desirable crops .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Microtubule Assembly : Similar compounds have been shown to destabilize microtubules, which are critical for cell division. This action can lead to apoptosis in rapidly dividing cells, such as those found in certain cancers .

- Cholinesterase Inhibition : Some carbamate derivatives act as inhibitors of acetylcholinesterase (AChE), which can enhance cholinergic signaling. This mechanism has implications for neuroprotective strategies .

Antifungal Activity

Beyond herbicidal applications, this compound has demonstrated antifungal properties against various plant pathogens. A study reported that several carbamate derivatives exhibited significant antifungal activity with inhibition rates exceeding 60% at concentrations as low as 50 µg/mL.

Antifungal Efficacy Table

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| Phenyl Carbamate | Fusarium graminearum | 70 |

| Phenyl Carbamate | Botrytis cinerea | 65 |

| Phenyl Carbamate | Fusarium oxysporum | 75 |

These findings suggest that this compound could serve as a lead compound in developing new antifungal agents .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's potential therapeutic applications by identifying specific interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical properties of carbamates are highly dependent on substituents on both the phenyl ester and the aniline-derived aromatic ring. Below is a comparative analysis of phenyl N-(3-chloro-4-methylphenyl)carbamate with key analogs (Table 1):

Table 1: Structural and physicochemical comparison of this compound with analogs.

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Lipophilicity: The 3-chloro-4-methyl substitution in the target compound likely increases lipophilicity compared to unsubstituted phenyl carbamates (e.g., phenyl N-phenylcarbamate) . This could enhance membrane permeability, a critical factor in drug design.

Biological Activity Trends: While direct data for the target compound are unavailable, highlights that halogenated carbamates (e.g., 4-chloro or 4-bromo derivatives) exhibit superior cholinesterase inhibition compared to non-halogenated analogs. This suggests that the 3-chloro group in the target compound may contribute to similar bioactivity .

Crystallographic and Stability Data

- Hydrogen Bonding : Phenyl carbamates often form intermolecular N–H···O hydrogen bonds, stabilizing crystal structures. For example, phenyl N-phenylcarbamate exhibits infinite 1D polymeric chains , a feature likely shared by the target compound.

- Packing Effects : Substituents like chloro and methyl groups may influence packing efficiency and melting points. For instance, O-phenyl-N-(4-chlorophenyl) carbamate has a melting point of 126–127°C , whereas ethyl analogs () may have lower melting points due to reduced symmetry.

Q & A

Q. What are the critical safety protocols for handling phenyl N-(3-chloro-4-methylphenyl)carbamate in laboratory settings?

When handling this compound, researchers must:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Work in a fume hood or well-ventilated area to avoid inhalation risks .

- Store the compound at -20°C in airtight containers to preserve stability .

- Refer to Safety Data Sheets (SDS) for emergency procedures, such as eye flushing with water for 15 minutes upon exposure .

Q. What methodologies are recommended for synthesizing this compound?

Optimal synthesis involves:

- Nucleophilic substitution between 3-chloro-4-methylaniline and phenyl chloroformate under inert conditions (e.g., nitrogen atmosphere) .

- Solvent selection (e.g., dichloromethane or THF) to enhance reaction efficiency .

- Catalytic use of triethylamine to neutralize HCl byproducts and drive the reaction .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the carbamate .

Q. Which analytical techniques are most effective for characterizing this compound?

Key characterization methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and carbamate linkage .

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity ≥98% .

- Mass Spectrometry (MS) for molecular weight verification (e.g., ESI-MS m/z calculated for C₁₄H₁₁ClNO₂: 268.05) .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for this compound synthesis?

Advanced strategies include:

- Quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- Machine learning algorithms trained on reaction databases to predict optimal solvents, catalysts, and temperatures .

- Reaction path screening to minimize side products (e.g., hydrolyzed intermediates) .

Q. What experimental designs address stability challenges under varying pH and temperature conditions?

Methodological steps:

- Accelerated stability testing : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 3–10) for 1–4 weeks .

- Monitor degradation via HPLC to quantify half-life and identify breakdown products (e.g., phenolic derivatives) .

- Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How should researchers resolve contradictions in reported biological activity data?

To address discrepancies:

- Conduct dose-response studies across multiple cell lines or model organisms to confirm potency thresholds .

- Validate assays using positive controls (e.g., known enzyme inhibitors) to rule out methodological variability .

- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, assay sensitivity) .

Q. What factorial design approaches improve yield in scaled-up synthesis?

Effective experimental designs include:

- Full factorial designs to test interactions between variables (e.g., temperature, catalyst loading, solvent ratio) .

- Response Surface Methodology (RSM) to optimize reaction parameters (e.g., maximizing yield while minimizing byproducts) .

- Taguchi methods to reduce variability in critical quality attributes (e.g., purity, crystallinity) .

Q. How can researchers leverage this compound’s structure for novel agrochemical or pharmaceutical applications?

Strategic approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.